molecular formula C11H12N4O2 B2771211 N-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1492481-26-1

N-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2771211
CAS No.: 1492481-26-1
M. Wt: 232.243
InChI Key: QRUJZFVJUHAUNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a 1,2,3-triazole core linked to a 4-methoxybenzyl group via a carboxamide bridge, a structural motif prevalent in the development of biologically active molecules. Compounds based on the 1,2,3-triazole-4-carboxamide scaffold have demonstrated a wide range of promising pharmacological activities in preclinical studies . Research into structurally similar molecules has revealed potent and selective biological effects. For instance, closely related 1,2,3-triazole-4-carboxamide analogs have been identified as highly potent inverse agonists and antagonists of the Pregnane X Receptor (PXR), showing activity in the low nanomolar range . This targeted activity is highly relevant for investigating drug metabolism and potential drug-drug interactions. Furthermore, a multi-target directed ligand (MTDL) sharing the N-(4-methoxybenzyl)triazole carboxamide structure, known as QTC-4-MeOBnE, has shown exceptional promise in cellular models of Alzheimer's Disease . This specific compound reduces the formation of amyloid-beta (Aβ) and downregulates the levels of amyloid precursor protein (APP) and BACE. Concurrently, it reduces the levels of phosphorylated tau protein by modulating the GSK3β pathway, addressing two key pathological features of the disease . This makes the structural class a compelling candidate for research in neurodegenerative disorders. The 1,2,3-triazole-4-carboxamide group is recognized as a privileged structure in medicinal chemistry, with several derivatives, such as the antiepileptic drug Rufinamide, progressing to clinical use . This underscores the scaffold's value in the design and optimization of novel therapeutic agents. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-17-9-4-2-8(3-5-9)6-12-11(16)10-7-13-15-14-10/h2-5,7H,6H2,1H3,(H,12,16)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUJZFVJUHAUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step processThe reaction conditions often involve the use of copper(I) catalysts to facilitate the cycloaddition reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce reduced triazole compounds .

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

  • N-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including cycloaddition and substitution reactions, making it valuable in organic synthesis.

Coordination Chemistry

  • The compound acts as a ligand in coordination chemistry. It can form complexes with metal ions, which are essential for catalysis and the development of new materials.

Biological Applications

Antimicrobial Properties

  • Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, showing significant inhibitory effects comparable to standard antibiotics .

Anticancer Potential

  • The compound has been studied for its anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis .

Neuroprotective Effects

  • As a multi-target directed ligand (MTDL), this compound has shown promise in neuroprotection by interacting with key targets involved in Alzheimer's disease pathology. It inhibits β-secretase and Glycogen Synthase Kinase 3β, leading to reduced amyloid beta formation and tau phosphorylation .

Medicinal Applications

Therapeutic Agent Development

  • This compound is being explored as a potential therapeutic agent for various diseases. Its mechanism of action involves modulation of biochemical pathways related to inflammation and oxidative stress, which are critical in many chronic diseases .

Drug Design and Discovery

  • The compound's structure allows for modifications that can enhance its biological activity. Researchers are investigating derivatives of this triazole for improved efficacy and selectivity against specific disease targets .

Case Studies

StudyFocusFindings
Mermer et al. (2020)Antimicrobial ActivityDeveloped quinolone-triazole hybrids; some exhibited MIC values as low as 0.125 μg/mL against resistant strains .
Yang & Bao (2022)Anticancer ActivitySynthesized triazole derivatives showing significant bactericidal activity against phytopathogenic bacteria; some compounds were 10–1600 times more effective than standard antibiotics .
ResearchGate Study (2020)Cancer TreatmentEvaluated N-substituted phenyl triazoles; compounds showed promising anticancer activity against MCF-7 and MDA-MB-231 cell lines .

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in Alzheimer’s disease research, the compound has been shown to inhibit β-secretase and glycogen synthase kinase 3β, which are involved in the formation of amyloid plaques and tau phosphorylation, respectively . This multi-target approach makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Triazole Ring

4-Methoxybenzyl-Substituted Analogs
  • 4-(Benzyloxy)-1-(4-methoxybenzyl)-N-(3-phenoxyphenyl)-1H-1,2,3-triazole-5-carboxamide (15f): This analog replaces the carboxamide’s 4-methoxyphenyl group with a 3-phenoxyphenyl moiety. The benzyloxy substituent at C4 increases molecular weight (MW: ~527 g/mol) and reduces polarity compared to the parent compound. Its melting point (110.9–111.5 °C) is lower than that of hydroxy-substituted derivatives, reflecting altered intermolecular forces .
  • 4-Hydroxy-N-(4'-methoxy-[1,1'-biphenyl]-3-yl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide (8): Substitution with a hydroxy group at C4 and a biphenylamide group results in a higher melting point (247.9 °C) due to hydrogen bonding.
Non-4-Methoxybenzyl Triazoles
  • 1-Benzyl-N-[4-(diethylamino)phenyl]-4-phenyl-1H-1,2,3-triazole-5-carboxamide (SI60): Replacing the 4-methoxybenzyl group with a benzyl group eliminates methoxy’s electron-donating effects, altering electronic properties. The diethylamino substituent on the amide enhances solubility in polar solvents .

Carboxamide Substituent Modifications

  • This compound exhibits a melting point of 125.5–128.0 °C, higher than non-halogenated analogs due to increased van der Waals interactions .
  • 4-(Benzyloxy)-N-(3,5-bis(trifluoromethyl)phenyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide (16a) :
    The trifluoromethyl groups increase lipophilicity (ClogP ~5.2), improving membrane permeability. However, the melting point drops to 151.2–153.0 °C due to reduced crystallinity .

Heterocyclic Core Replacements

  • The methyl groups enhance steric hindrance, which may reduce metabolic degradation .
  • 4-Nitro-3-methoxy-N-(4-methoxybenzyl)-1H-pyrazole-5-carboxamide :
    The pyrazole core introduces different tautomeric properties compared to triazoles. The nitro group increases reactivity, as seen in its molecular formula (C₁₃H₁₄N₄O₅) and molar mass (306.27 g/mol) .

Key Physicochemical Data

Compound Melting Point (°C) ¹H-NMR Triazolyl Proton (ppm) Molecular Weight (g/mol)
Target Compound Not reported 7.71 (s) ~307.3
4-Hydroxy Derivative (8) 247.9 Not reported 473.5
15f (3-Phenoxyphenyl) 110.9–111.5 Not reported ~527.6
16a (Bis-CF₃) 151.2–153.0 Not reported 575.5

Functional Implications

  • Solubility and Stability : Methoxy and benzyloxy groups enhance solubility in organic solvents, whereas hydroxy and nitro groups improve aqueous stability .

Biological Activity

N-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide is a compound belonging to the 1,2,3-triazole family, known for its diverse biological activities. This article focuses on the biological activity of this compound, including its synthesis, mechanisms of action, and specific therapeutic potentials based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves a "click chemistry" approach where azides and alkynes react to form the triazole ring. This method is favored due to its efficiency and mild reaction conditions. The carboxamide group is introduced through standard amide coupling reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds related to this compound have shown significant antiproliferative effects against various cancer cell lines. In a comparative study involving several triazole derivatives:

  • Compound 9 demonstrated an IC50 value of 1.1 μM against MCF-7 (breast cancer), 2.6 μM against HCT-116 (colon cancer), and 1.4 μM against HepG2 (liver cancer) cells .
  • The mechanism of action is believed to involve the inhibition of thymidylate synthase (TS), which is crucial for DNA synthesis in rapidly dividing cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that several triazole derivatives exhibit substantial antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. Some key findings include:

  • Compounds 6 and 9 showed good inhibition against both bacterial strains .
  • The structure-activity relationship suggests that modifications in the triazole ring can enhance antimicrobial efficacy.

Neuroprotective Effects

Emerging studies suggest that triazoles may possess neuroprotective properties. For example, certain derivatives have demonstrated the ability to inhibit neuroinflammation and protect neuronal cells from oxidative stress:

  • Compounds were found to block the NF-kB signaling pathway and reduce reactive oxygen species (ROS) generation .
  • These effects indicate potential applications in neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

In a detailed investigation of various triazole derivatives including this compound:

CompoundCell LineIC50 (μM)Mechanism of Action
9MCF-71.1TS inhibition
9HCT-1162.6TS inhibition
9HepG21.4TS inhibition

This table summarizes the antiproliferative activity against different cancer cell lines and highlights the mechanism involved .

Case Study 2: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various triazole compounds revealed:

CompoundBacteriaZone of Inhibition (mm)
6E. coli15
9S. aureus18

These results indicate that modifications in the triazole structure can significantly impact antibacterial activity .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Optimize reaction temperatures (e.g., 80–100°C for cycloaddition) to minimize side products like regioisomeric triazoles .

Advanced: How can conflicting crystallographic data for this compound be resolved during structural refinement?

Methodological Answer :
Conflicts often arise from disordered solvent molecules or anisotropic displacement parameters. Use the following approach:

Software Tools : Refine the structure using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) to model disorder and apply restraints .

Validation Metrics : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R-factor convergence (<5% discrepancy) .

Data Reconciliation : Compare multiple datasets (e.g., synchrotron vs. lab-source XRD) and apply multi-solvent masking in OLEX2 for ambiguous electron density regions .

Example :
In a related triazole derivative, SHELXL refinement resolved a 0.15 Å positional discrepancy in the methoxybenzyl group by applying ISOR restraints to thermal parameters .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer :
A combination of techniques is essential:

NMR Spectroscopy :

  • ¹H NMR : Look for characteristic signals:
  • Methoxy protons at δ ~3.8 ppm (singlet).
  • Triazole protons as broad singlets (δ 7.5–8.5 ppm) .
    • ¹³C NMR : Confirm carboxamide carbonyl at δ ~165 ppm and triazole carbons at δ ~140–150 ppm .

IR Spectroscopy : Identify carboxamide C=O stretch at ~1680 cm⁻¹ and N-H bend at ~3300 cm⁻¹ .

Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion ([M+H]⁺ expected for C₁₂H₁₃N₄O₂: 263.0964) .

Q. Methodological Answer :

In Vitro Assays :

  • Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations via nonlinear regression .
  • Compare potency to reference drugs (e.g., doxorubicin) and assess selectivity using non-cancerous cell lines (e.g., HEK293) .

Mechanistic Studies :

  • Perform molecular docking (AutoDock Vina) against AKR1C3 or other enzymes to predict binding modes .
  • Validate interactions via SPR or ITC to measure binding constants (Kd) .

Case Study :
A hydroxytriazole analog showed IC₅₀ = 2.1 µM against AKR1C3, with docking revealing hydrogen bonds to Tyr55 and His117 residues .

Basic: What are common impurities formed during synthesis, and how are they mitigated?

Q. Methodological Answer :

  • Major Impurities :
    • Regioisomeric Triazoles : Formed during CuAAC. Mitigate by optimizing catalyst loading (1–5 mol% CuI) and reaction time .
    • Unreacted Amines : Remove via acid-base extraction (e.g., 1M HCl wash) .
  • Detection : Use HPLC with a C18 column (ACN/water + 0.1% TFA) to quantify impurities (<0.5% threshold) .

Advanced: How can computational methods guide structure-activity relationship (SAR) studies for triazole carboxamides?

Q. Methodological Answer :

QSAR Modeling : Use Gaussian or GAMESS for DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .

SAR Workflow :

  • Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups on the benzyl ring).
  • Perform MD simulations (AMBER) to assess conformational stability in binding pockets .

Data Integration : Build a SAR table linking substituent effects (e.g., methoxy vs. nitro groups) to IC₅₀ values .

Example :
In a pyrazole-carboxamide study, a -CF₃ group increased activity 10-fold by enhancing hydrophobic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.